![molecular formula C11H13ClN2O2 B2705405 DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride CAS No. 146693-08-5](/img/structure/B2705405.png)
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride
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Overview
Description
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 . It is a derivative of D-Phenylalanine .
Synthesis Analysis
An improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .Molecular Structure Analysis
The molecular weight of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is 240.68612 . The structure of this compound can be represented by the linear formula: C6H5CH2CH(NH2)CO2CH3·HCL .Chemical Reactions Analysis
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is one of the most important derivatives of D-phenylalanine . It has been widely used in the synthesis of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .Physical And Chemical Properties Analysis
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
High-Yield Synthesis of 4-Borono-DL-phenylalanine
This compound has been used in the high-yield synthesis of 4-borono-DL-phenylalanine. This synthesis is achieved by a route which features a highly diastereoselective formation of the Z-isomer of a boron-containing dehydroamino acid derivative .
Boron Neutron Capture Therapy
4-Boronophenylalanine (BPA) is a boronated amino acid which exhibits a highly specific affinity for tumors, and its boron-10 labelled racemate has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier .
Chemical Resolution
An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent is described . This new resolving agent is readily available, non-toxic and easily recoverable from the insoluble diasteromeric salt .
Synthesis of Anti-Diabetic Drugs
D-phenylalanine methyl ester is one of the most important derivatives of D-phenylalanine. It has been widely used in the synthesis of anti-diabetic drugs .
Synthesis of Anti-Tumour Drugs
This compound has also been used in the synthesis of anti-tumour drugs .
Synthesis of Anti-HIV Drugs
It has been used in the synthesis of anti-HIV drugs .
Synthesis of Pesticides
D-phenylalanine methyl ester has been used in the synthesis of pesticides .
Synthesis of Calorie-Free Sweeteners
In recent years, there has been a high demand for D-phenylalanine methyl ester due to its wide application in alimentary supplements and pharmaceutical products. It has been used in the synthesis of some calorie-free sweeteners .
Mechanism of Action
Future Directions
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride has potential applications in the pharmaceutical industry due to its wide use in the synthesis of various drugs . Future research may focus on improving the synthesis process, exploring new applications, and understanding its mechanism of action in more detail.
properties
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWBJYJUKOPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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